An In-Depth Technical Guide to 2,4-Pentadecadiynoic Acid: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 2,4-Pentadecadiynoic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Pentadecadiynoic acid is a specialized long-chain fatty acid characterized by the presence of two conjugated triple bonds within its fifteen-carbon backbone. This unique structural feature imparts distinct chemical properties and suggests potential biological activities that are of significant interest to the scientific community, particularly in the realm of drug discovery and development. While comprehensive experimental data on this specific molecule remains somewhat elusive in publicly available literature, this guide synthesizes the known chemical characteristics, predicted properties, and plausible biological roles based on the behavior of structurally related acetylenic fatty acids. The potential of 2,4-pentadecadiynoic acid as a modulator of lipid metabolism, with a particular focus on the inhibition of fatty acid synthase (FAS), will be a central theme of this exploration.
Molecular Structure and Chemical Identity
2,4-Pentadecadiynoic acid possesses a linear fifteen-carbon chain with a carboxylic acid functional group at one terminus. Its defining feature is the conjugated diyne system located at the second and fourth carbons. This arrangement of alternating triple and single bonds creates a region of high electron density and conformational rigidity, which are key determinants of its chemical reactivity and biological interactions.
The structural representation of 2,4-pentadecadiynoic acid is as follows:
Key Identifiers:
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Molecular Formula: C₁₅H₂₂O₂[1]
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Molecular Weight: 234.33 g/mol [1]
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SMILES: CCCCCCCCCCC#CC#CC(O)=O[1]
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InChI Key: XRCJABKXJJKZPH-UHFFFAOYSA-N[3]
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 40-60 °C. | The melting point of the related saturated fatty acid, pentadecanoic acid (C15:0), is 51-53 °C[4]. The presence of the rigid diyne system may influence the crystal lattice packing and thus the melting point. For comparison, the shorter 2,4-pentadienoic acid has a melting point of 69-72 °C[5]. |
| Boiling Point | Predicted to be high, likely exceeding 350 °C at atmospheric pressure, with decomposition. | Long-chain fatty acids have high boiling points. For instance, pentadecanoic acid boils at 257 °C at a reduced pressure of 100 mmHg[4]. |
| Solubility | Expected to be soluble in nonpolar organic solvents such as hexane, diethyl ether, and chloroform. It will likely exhibit moderate solubility in polar organic solvents like ethanol and acetone, and be poorly soluble in water. | The long hydrophobic carbon chain dominates the molecule's polarity. The carboxylic acid head provides some capacity for hydrogen bonding, allowing for limited solubility in polar media. |
| pKa | Estimated to be around 4.8-5.0. | Similar to other long-chain carboxylic acids. |
| Predicted LogP | 3.6086[1] | This value indicates a high degree of lipophilicity, suggesting the molecule will readily partition into lipid environments such as cell membranes. |
Synthesis of 2,4-Pentadecadiynoic Acid: A Conceptual Approach
While a specific, detailed protocol for the synthesis of 2,4-pentadecadiynoic acid is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of 2,4-diynoic acids and related unsaturated fatty acids. A common and effective strategy involves the Cadiot-Chodkiewicz coupling reaction.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2,4-Pentadecadiynoic Acid.
Step-by-Step Methodology (Hypothetical Protocol)
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Preparation of Reactants:
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1-Tridecyne: This starting material can be synthesized from 1-dodecene via bromination followed by dehydrobromination, or through other standard alkyne synthesis methods.
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Bromo-propiolic acid: This can be prepared by the bromination of propiolic acid.
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Cadiot-Chodkiewicz Coupling:
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Dissolve 1-tridecyne in a suitable solvent system, such as a mixture of methanol, water, and an amine base (e.g., ethylamine).
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Add a catalytic amount of a copper(I) salt, such as copper(I) chloride or iodide.
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To this mixture, slowly add a solution of bromo-propiolic acid in the same solvent system.
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The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting materials.
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Work-up and Purification:
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Once the reaction is complete, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) to protonate the carboxylic acid and quench the catalyst.
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The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 2,4-pentadecadiynoic acid.
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Biological Activity and Potential as a Fatty Acid Synthase (FAS) Inhibitor
The structural similarity of 2,4-pentadecadiynoic acid to naturally occurring fatty acids suggests that it may interact with enzymes involved in lipid metabolism. A primary target of interest is Fatty Acid Synthase (FAS) , a multi-enzyme protein that plays a crucial role in the de novo synthesis of fatty acids.
The Rationale for FAS Inhibition
FAS is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, the expression and activity of FAS are significantly upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecules. This makes FAS a compelling target for anticancer drug development[6]. Inhibition of FAS in cancer cells can lead to a depletion of essential lipids, an accumulation of cytotoxic intermediates, and ultimately, apoptosis.
Mechanism of Action of Acetylenic Fatty Acids
Acetylenic fatty acids are known to exhibit a range of biological activities, including antifungal and antimicrobial effects, often by interfering with fatty acid homeostasis[7][8]. The triple bond in these molecules can act as a reactive functional group. It is plausible that 2,4-pentadecadiynoic acid could act as an irreversible inhibitor of FAS.
Proposed Mechanism of FAS Inhibition:
Caption: Proposed mechanism of irreversible inhibition of FAS by 2,4-Pentadecadiynoic Acid.
The conjugated diyne system in 2,4-pentadecadiynoic acid is an electrophilic center that could be susceptible to nucleophilic attack by a residue in the active site of an enzyme. In the case of FAS, a key cysteine residue in the β-ketoacyl synthase (KS) domain is a likely candidate for such an interaction. A Michael-type addition of the cysteine thiol to the conjugated system would result in the formation of a stable covalent adduct, leading to irreversible inhibition of the enzyme.
Experimental Protocol: Fatty Acid Synthase Inhibition Assay
To experimentally validate the hypothesis that 2,4-pentadecadiynoic acid inhibits FAS, a cell-free enzymatic assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,4-pentadecadiynoic acid against purified fatty acid synthase.
Materials:
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Purified fatty acid synthase (e.g., from a commercial source or isolated from a suitable cell line).
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Acetyl-CoA.
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[¹⁴C]-Malonyl-CoA (radiolabeled substrate).
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NADPH.
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Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol).
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2,4-Pentadecadiynoic acid stock solution (dissolved in a suitable solvent like DMSO).
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Scintillation cocktail and scintillation counter.
Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and acetyl-CoA.
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Inhibitor Addition: Add varying concentrations of 2,4-pentadecadiynoic acid to the reaction tubes. Include a control with no inhibitor.
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Enzyme Addition: Initiate the reaction by adding a known amount of purified FAS to each tube.
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Incubation: Incubate the reaction mixtures at 37 °C for a defined period (e.g., 30 minutes).
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Substrate Addition: Add [¹⁴C]-Malonyl-CoA to each tube to start the fatty acid synthesis.
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Reaction Termination: After a further incubation period (e.g., 30 minutes), stop the reaction by adding a strong acid (e.g., perchloric acid).
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Extraction: Extract the newly synthesized radiolabeled fatty acids into an organic solvent (e.g., hexane).
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Quantification: Transfer the organic layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of FAS activity against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of 2,4-pentadecadiynoic acid that results in a 50% reduction in FAS activity.
Future Directions and Therapeutic Potential
The unique structure of 2,4-pentadecadiynoic acid warrants further investigation into its biological activities. Key areas for future research include:
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Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and spectral properties (NMR, IR, Mass Spectrometry) is essential for a complete understanding of this molecule.
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Validated Synthesis Protocol: Development and publication of a detailed, reproducible synthetic protocol would make this compound more accessible to the research community.
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In-depth Biological Evaluation: Beyond a simple FAS inhibition assay, studies on the effects of 2,4-pentadecadiynoic acid in various cancer cell lines are needed to assess its anti-proliferative and pro-apoptotic effects.
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Mechanism of Action Studies: Further experiments are required to confirm the precise mechanism of FAS inhibition (e.g., competitive, non-competitive, or irreversible) and to identify the specific amino acid residues involved in the interaction.
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Pharmacokinetic and Toxicological Profiling: Should in vitro studies show promise, subsequent in vivo studies in animal models will be necessary to evaluate the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Conclusion
2,4-Pentadecadiynoic acid represents a fascinating and underexplored molecule at the intersection of chemistry and biology. Its conjugated diyne system is a key structural feature that likely dictates its chemical and biological properties. Based on the known activities of related acetylenic fatty acids and the critical role of fatty acid synthesis in disease, 2,4-pentadecadiynoic acid holds potential as a novel inhibitor of fatty acid synthase. The conceptual frameworks for its synthesis and biological evaluation provided in this guide offer a roadmap for future research that could unlock its therapeutic potential, particularly in the field of oncology. As with any novel compound, rigorous experimental validation is paramount to substantiate these hypotheses and pave the way for its potential application in drug development.
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